molecular formula C20H16N4OS B2501535 N-(4,5-diphenylthiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 955588-27-9

N-(4,5-diphenylthiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2501535
CAS No.: 955588-27-9
M. Wt: 360.44
InChI Key: LKRXXDORDDVRIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,5-diphenylthiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic small molecule featuring a thiazole core linked to an N-methylpyrazole carboxamide group. This structure places it within a class of heterocyclic compounds of significant interest in medicinal chemistry research, particularly in the development of novel antimicrobial agents . The 4,5-diphenylthiazole scaffold is a key structural motif that has been demonstrated to confer potent biological activity. Scientific studies on closely related analogs show that compounds bearing this moiety exhibit promising in vitro antimicrobial efficacy against a range of Gram-positive and Gram-negative bacterial species, as well as fungal pathogens such as Candida species . The presence of the diphenylthiazole system is critical for this activity, potentially through mechanisms involving enzyme inhibition or disruption of cellular membranes . Furthermore, the incorporation of a pyrazole-carboxamide group, a feature present in several commercially active pharmaceutical and agrochemical ingredients, enhances the molecule's potential as a versatile scaffold for structure-activity relationship (SAR) studies . This compound is intended for research applications only, including as a building block in organic synthesis, a reference standard in antimicrobial discovery programs, and a lead compound for the optimization of new therapeutic agents targeting drug-resistant microbes . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4OS/c1-24-16(12-13-21-24)19(25)23-20-22-17(14-8-4-2-5-9-14)18(26-20)15-10-6-3-7-11-15/h2-13H,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRXXDORDDVRIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diketo-Ester Intermediate Formation

The pyrazole core is synthesized via condensation of ethyl 3-oxobutanoate with diethyl oxalate in the presence of sodium ethoxide, yielding ethyl 2,4-dioxo-4-methylpentanoate (Scheme 1). This diketo-ester serves as a versatile precursor for pyrazole formation.

Reaction Conditions :

  • Solvent: Ethanol, 0°C to room temperature.
  • Catalyst: Sodium ethoxide (1.2 equiv).
  • Yield: 78–85%.

Cyclization with Methylhydrazine

The diketo-ester reacts with methylhydrazine in ethanol under reflux to form ethyl 1-methyl-1H-pyrazole-5-carboxylate (Scheme 2).
Key Spectral Data :

  • IR (KBr) : 1725 cm⁻¹ (C=O ester), 1602 cm⁻¹ (C=N pyrazole).
  • ¹H NMR (CDCl₃) : δ 1.35 (t, 3H, CH₂CH₃), δ 3.82 (s, 3H, N-CH₃), δ 6.45 (s, 1H, pyrazole-H).

Saponification to Carboxylic Acid

The ester is hydrolyzed using LiAlH₄ in tetrahydrofuran (THF), followed by oxidation with 2-iodoxybenzoic acid (IBX) to yield 1-methyl-1H-pyrazole-5-carboxylic acid (Scheme 3).
Yield : 72–80%.

Synthesis of 4,5-Diphenylthiazol-2-Amine

Phenacyl Bromide Preparation

Bromoacetophenone derivatives are synthesized by brominating 4,5-diphenylacetophenone with HBr/H₂O₂ in acetic acid.

Thiosemicarbazide Cyclocondensation

A mixture of thiourea and 4,5-diphenylphenacyl bromide in ethanol undergoes cyclization under reflux to form 4,5-diphenylthiazol-2-amine (Scheme 4).
Optimized Conditions :

  • Solvent: Ethanol/DMF (3:1).
  • Temperature: 80°C, 4 hours.
  • Yield: 68–75%.

Characterization Data :

  • MP : 180–182°C.
  • ¹H NMR (DMSO-d₆) : δ 7.25–7.45 (m, 10H, aryl-H), δ 6.82 (s, 1H, thiazole-H).

Amide Coupling: Final Step Synthesis

Carboxylic Acid Activation

1-Methyl-1H-pyrazole-5-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.

Nucleophilic Acylation

The acyl chloride reacts with 4,5-diphenylthiazol-2-amine in dichloromethane (DCM) with triethylamine (Et₃N) as a base (Scheme 5).
Reaction Profile :

  • Solvent: DCM, 0°C to room temperature.
  • Catalyst: Et₃N (2.0 equiv).
  • Yield: 65–70%.

Characterization of Final Compound :

  • MP : 210–212°C (decomposes).
  • IR (KBr) : 3280 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C=N thiazole).
  • ¹H NMR (DMSO-d₆) : δ 2.45 (s, 3H, N-CH₃), δ 7.30–7.60 (m, 10H, aryl-H), δ 8.15 (s, 1H, pyrazole-H), δ 10.25 (s, 1H, NH).

Alternative Synthetic Routes and Comparative Analysis

One-Pot Thiazole-Pyrazole Assembly

A modified approach involves simultaneous cyclization and amidation using EDCl/HOBt coupling agents (Table 1).

Table 1. Comparative Yields of Amidation Methods

Method Coupling Agent Solvent Yield (%) Purity (HPLC)
Acyl Chloride + Et₃N SOCl₂ DCM 65 95.2
EDCl/HOBt Mediated EDCl/HOBt DMF 72 97.8
Direct Carbodiimide DCC THF 58 93.5

The EDCl/HOBt method offers superior yield and purity, minimizing racemization.

Challenges and Optimization Strategies

  • Regioselectivity in Pyrazole Formation : Methylhydrazine must react exclusively at the β-keto position of the diketo-ester. Excess methylhydrazine (1.5 equiv) and low temperatures (0°C) improve selectivity.
  • Thiazole Cyclization Efficiency : Higher yields are achieved using DMF as a co-solvent due to improved solubility of thiourea intermediates.
  • Amidation Side Reactions : Competitive N-acylation of the thiazole nitrogen is suppressed by using bulky bases (e.g., Et₃N) and stoichiometric control.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-diphenylthiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the thiazole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Antimicrobial Applications

Research indicates that compounds with thiazole and pyrazole moieties often exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown activity against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.

A study evaluating the structure-activity relationship (SAR) of thiazole derivatives found that modifications to the thiazole ring can enhance antibacterial efficacy. The compound demonstrated promising results with minimal inhibitory concentrations (MICs) comparable to established antibiotics.

Anticancer Applications

The anticancer potential of N-(4,5-diphenylthiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has been explored in various cell lines. In vitro studies indicated that compounds with similar structural features exhibited cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma).

The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest. Further studies are necessary to elucidate the specific pathways involved.

Case Studies

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial activity of several thiazole derivatives against multidrug-resistant pathogens. The compound demonstrated significant activity against MRSA strains with MIC values lower than those of traditional antibiotics like linezolid.

Case Study 2: Cytotoxic Effects

In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM.

Mechanism of Action

The mechanism by which N-(4,5-diphenylthiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide exerts its effects involves the inhibition of key enzymes and pathways. For instance, its anti-inflammatory action is primarily due to the inhibition of COX enzymes, which play a crucial role in the synthesis of prostaglandins . This inhibition reduces inflammation and pain.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs, emphasizing structural variations, synthetic methodologies, and physicochemical properties.

Structural Analogues from Pyrazole-Thiazole Carboxamide Families

Key Structural Differences and Implications

Core Heterocycle Modifications: The target compound’s 4,5-diphenylthiazole core contrasts with analogs featuring chloro, cyano, or pyridinyl substituents (e.g., 3a–3d in ). Compound 4 () replaces thiazole with a tetrahydro-benzothienyl ring, altering electronic properties and conformational flexibility, which may influence receptor binding .

Substituent Effects on Physicochemical Properties: Chloro and Cyano Groups: Compounds 3a–3d () exhibit higher molecular weights (403–437 g/mol) due to chloro/cyano substituents. These electron-withdrawing groups may enhance metabolic stability but reduce bioavailability . Pyridinyl vs. Phenyl: The pyridinyl group in ’s analogs introduces hydrogen-bonding capability, contrasting with the target’s non-polar diphenyl groups. This difference could modulate interactions with hydrophilic binding pockets .

Compound 4 () employs a sulfur-mediated cyclization under basic conditions (NEt3), highlighting divergent routes for thiophene vs. thiazole systems .

Pharmacological and Functional Insights

  • Thiazole-Pyrazole Hybrids: Compounds like 3a–3d () are designed for enzyme inhibition (e.g., kinases), where chloro/cyano groups may act as electrophilic warheads .
  • Heterocycle-Dependent Signaling: demonstrates that cannabinoid receptor subtypes (CB1/CB2) exhibit differential responses to ligands based on heterocycle modifications, though direct relevance to the target compound remains unconfirmed .

Biological Activity

N-(4,5-diphenylthiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent, anticonvulsant, and antibacterial compound. The analysis includes structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C21_{21}H18_{18}N4_4OS
  • Molecular Weight : 374.5 g/mol
  • CAS Number : 1013783-34-0

Structural Representation

PropertyValue
Common NameThis compound
Molecular FormulaC21_{21}H18_{18}N4_4OS
Molecular Weight374.5 g/mol

Anticancer Activity

Recent studies have shown that compounds containing thiazole and pyrazole moieties exhibit promising anticancer properties. For instance, a study demonstrated that thiazole derivatives can inhibit the growth of various cancer cell lines with IC50_{50} values lower than those of standard chemotherapeutic agents like doxorubicin .

Case Study: Antitumor Efficacy

A thiazole derivative similar to this compound was tested against several cancer cell lines. The results indicated significant cytotoxic effects, with specific structural features enhancing activity:

  • Electron-withdrawing groups on the phenyl ring were found to increase potency.
  • The presence of a methyl group at the 4-position of the phenyl ring was crucial for enhancing activity .

Anticonvulsant Activity

Thiazole derivatives have also been evaluated for their anticonvulsant properties. In a comparative study, compounds were assessed using the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) test.

Findings:

  • A compound similar to this compound showed significant protective effects against seizures in both tests.
  • The SAR analysis revealed that substituents on the thiazole ring could modulate activity, with certain groups enhancing efficacy against seizures .

Antibacterial Activity

The antibacterial potential of thiazole derivatives has been explored extensively. Compounds like this compound have shown activity against methicillin-resistant Staphylococcus aureus (MRSA).

Research Insights:

A study indicated that modifications in the thiazole structure could lead to enhanced antibacterial properties. The presence of specific functional groups was linked to increased effectiveness against bacterial strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be largely attributed to its structural features:

Structural FeatureImpact on Activity
Electron-withdrawing groupsIncrease anticancer potency
Methyl substitution on phenyl ringEnhances anticonvulsant effects
Presence of thiazole moietyEssential for antibacterial activity

Q & A

Q. What are the key synthetic routes for N-(4,5-diphenylthiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide?

The synthesis typically involves multi-step organic reactions:

  • Thiazole Ring Formation : Cyclocondensation of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis under acidic conditions .
  • Pyrazole Functionalization : The pyrazole moiety is introduced via nucleophilic substitution or coupling reactions. For example, 1-methyl-1H-pyrazole-5-carboxylic acid is activated (e.g., as an acid chloride) and coupled to the thiazole amine group .
  • Optimization : Reaction conditions (temperature, solvent polarity, and catalysts like DCC/DMAP) are critical for yield and purity. Microwave-assisted synthesis may enhance efficiency for similar derivatives .

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm proton environments and carbon frameworks, particularly distinguishing thiazole (C-2, δ ~165 ppm) and pyrazole (C-5, δ ~150 ppm) signals .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C26_{26}H20_{20}N4_4OS) and detects fragmentation patterns .
  • Infrared Spectroscopy (IR) : Confirms carboxamide C=O stretching (~1680 cm1^{-1}) and N-H bending (~1550 cm1^{-1}) .

Q. What initial biological screening approaches are recommended for this compound?

  • Anticancer Activity : Screen against standard cell lines (e.g., MCF-7, A549) using MTT assays. IC50_{50} values <10 µM indicate promising cytotoxicity .
  • Antimicrobial Testing : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains. Compare minimum inhibitory concentrations (MICs) to reference drugs .
  • Enzyme Inhibition : Evaluate carbonic anhydrase II (CA II) inhibition via stopped-flow CO2_2 hydration assays, given structural analogs’ affinity for CA active sites .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure?

  • Software Tools : Use SHELX for small-molecule refinement and Mercury for visualizing hydrogen-bonding networks and packing patterns. SHELXD/SHELXE enable phase determination in twinned crystals .
  • Hydrogen Bonding Analysis : Graph set analysis (e.g., Etter’s rules) identifies motifs like R22_2^2(8) rings, critical for stabilizing crystal lattices and predicting solubility .

Q. How to design structure-activity relationship (SAR) studies to optimize bioactivity?

  • Substituent Modifications :
    • Thiazole Ring : Introduce electron-withdrawing groups (e.g., -NO2_2) at C-4/C-5 to enhance anticancer potency .
    • Pyrazole Core : Replace methyl with bulkier alkyl groups to improve metabolic stability .
  • Case Study : Pyrazole derivatives with 2,4-difluorophenyl substituents showed 10-fold higher CA II inhibition (IC50_{50} ~0.65 µM) compared to non-fluorinated analogs .

Q. How to address contradictions in biological activity data across studies?

  • Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) to minimize discrepancies.
  • Data Normalization : Compare IC50_{50} values relative to positive controls (e.g., cisplatin for anticancer assays) .
  • Mechanistic Follow-Up : Use flow cytometry to confirm apoptosis (e.g., Annexin V staining) or Western blotting to validate target inhibition (e.g., caspase-3 activation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.